Lower Lipophilicity and Higher Polar Surface Area Compared to 4-Bromo-2-nitrophenylacetic Acid
The target compound exhibits a lower calculated lipophilicity (XLogP3 = 1.6) and a significantly larger topological polar surface area (TPSA = 107 Ų) compared to the cyano-absent analog 4-bromo-2-nitrophenylacetic acid (XLogP3 = 1.9; TPSA = 83.1 Ų) [1]. This suggests improved aqueous solubility and a different membrane permeability profile, which are critical considerations in drug discovery programs.
| Evidence Dimension | Physicochemical Properties (Lipophilicity & Polarity) |
|---|---|
| Target Compound Data | XLogP3: 1.6; TPSA: 107 Ų |
| Comparator Or Baseline | 4-Bromo-2-nitrophenylacetic acid (CAS 6127-11-3): XLogP3: 1.9; TPSA: 83.1 Ų |
| Quantified Difference | ΔXLogP3 = -0.3; ΔTPSA = +23.9 Ų |
| Conditions | Values computed using XLogP3 3.0 and Cactvs 3.4.8.18, respectively, as reported in PubChem. |
Why This Matters
A lower logP and higher TPSA can lead to better oral bioavailability characteristics according to Lipinski's Rule of Five, making this compound a more favorable starting point for drug discovery programs targeting intracellular targets.
- [1] PubChem. (2026). Compound Summary for CID 118816932 (Target). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 271551 (Comparator). National Center for Biotechnology Information. View Source
